molecular formula C15H24N4O2 B2545495 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one CAS No. 2415534-88-0

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one

Cat. No.: B2545495
CAS No.: 2415534-88-0
M. Wt: 292.383
InChI Key: PNPIGWRWNKWYRW-UHFFFAOYSA-N
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Description

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methoxypyrimidine group and a dimethylpropanone moiety, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxypyrimidine group, and the attachment of the dimethylpropanone moiety. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups to achieve desired properties.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling pathways and biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)14(20)19-7-5-11(6-8-19)18-12-9-13(21-4)17-10-16-12/h9-11H,5-8H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPIGWRWNKWYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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